Ethanol, 2-(4-piperidinylmethoxy)-

Description

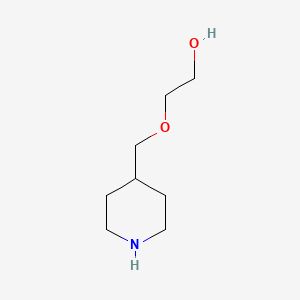

Structure

3D Structure

Properties

CAS No. |

863615-20-7 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(piperidin-4-ylmethoxy)ethanol |

InChI |

InChI=1S/C8H17NO2/c10-5-6-11-7-8-1-3-9-4-2-8/h8-10H,1-7H2 |

InChI Key |

JSRHARWPISRNLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethanol, 2 4 Piperidinylmethoxy and Analogues

Strategic Design of Precursor Molecules for Targeted Synthesis

The efficient construction of Ethanol (B145695), 2-(4-piperidinylmethoxy)- relies on a retrosynthetic analysis that breaks the target molecule into readily available or synthetically accessible precursor molecules. The most logical disconnection points are the C-O ether bond and the bonds forming the piperidine (B6355638) ring.

This analysis identifies two primary precursor building blocks: a nucleophilic piperidine derivative and an electrophilic two-carbon ethanol synthon.

4-Piperidinemethanol (B45690): This commercially available compound serves as the ideal piperidine-containing precursor. sigmaaldrich.com It possesses a primary alcohol that can be deprotonated to form a nucleophilic alkoxide for the subsequent etherification step. The piperidine nitrogen is a secondary amine, which necessitates the use of a protecting group (e.g., Boc, Cbz) to prevent N-alkylation, a common side reaction, thereby ensuring regioselectivity.

Ethanol Synthon: The two-carbon side chain can be introduced using various electrophilic reagents. Common choices include ethylene (B1197577) oxide, which undergoes ring-opening upon nucleophilic attack, or 2-haloethanols such as 2-bromoethanol (B42945) or 2-chloroethanol (B45725), which participate in nucleophilic substitution reactions.

For the synthesis of analogues, particularly those with substitution at different positions on the piperidine ring, other precursors become relevant. For instance, 2-piperidineethanol (B17955) is a valuable starting material for synthesizing 2-substituted analogues. nih.gov It is typically synthesized on an industrial scale via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. nih.govgoogle.com The existence of a stereocenter at the 2-position makes it a valuable chiral precursor for enantioselective synthesis. nih.gov

Development and Optimization of Etherification and Alcohol Functionalization Pathways

The core reaction for assembling Ethanol, 2-(4-piperidinylmethoxy)- is the formation of the ether linkage, most commonly achieved via a Williamson ether synthesis. This strategy involves the reaction of an alkoxide with an alkyl halide.

In the primary route, N-protected 4-piperidinemethanol is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This potent nucleophile is then reacted with a 2-haloethanol, like 2-bromoethanol, to form the ether bond through an S_N2 mechanism. The final step involves the deprotection of the piperidine nitrogen to yield the target compound.

A similar, well-documented process is the alkylation of piperazine (B1678402) derivatives with 2-(2-chloroethoxy)ethanol. google.com In this procedure, the reaction is carried out in ethanol at reflux temperature, demonstrating a practical approach for forming such ether linkages. google.com

An alternative pathway involves the ring-opening of ethylene oxide by the N-protected 4-piperidinemethanol alkoxide. This method is highly atom-economical but can sometimes present challenges in controlling polymerization.

Table 1: Comparison of Etherification Strategies

| Strategy | Electrophile | Key Reagents | Advantages | Potential Challenges |

| Williamson Ether Synthesis | 2-Haloethanol (e.g., 2-bromoethanol) | Strong base (e.g., NaH), N-Boc-4-piperidinemethanol | Well-established, reliable, good control over stoichiometry | Generates salt byproduct, requires anhydrous conditions |

| Epoxide Ring-Opening | Ethylene Oxide | Base or acid catalyst, N-Boc-4-piperidinemethanol | 100% atom economy, direct formation of the hydroxyethyl (B10761427) group | Difficult to handle gaseous reagent, risk of polymerization |

Control over regioselectivity is paramount. The secondary amine of the piperidine ring is also nucleophilic and can compete with the desired O-alkylation. Therefore, employing an N-protecting group, such as the tert-butoxycarbonyl (Boc) group, is a critical step in the strategic design to ensure the reaction occurs exclusively at the hydroxyl group. sigmaaldrich.com

The terminal hydroxyl group of Ethanol, 2-(4-piperidinylmethoxy)- is a versatile handle for further functionalization, allowing for the creation of a diverse library of analogues. Standard alcohol chemistry can be applied to selectively modify this position.

Oxidation: Controlled oxidation can convert the primary alcohol into either an aldehyde or a carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for stopping the oxidation at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, will typically lead to the corresponding carboxylic acid. The oxidation of the parent alcohol in related structures, like 2-piperidineethanol, to its N-protected aldehyde derivative is a commonly used strategy in synthesis. nih.gov

Esterification: The alcohol can be readily converted into a wide range of esters through reaction with acyl chlorides or carboxylic acids under Fischer esterification conditions. This allows for the introduction of varied lipophilic or functional groups.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This activates the position for subsequent nucleophilic substitution, enabling the introduction of halides, azides, cyanides, and other functionalities.

Green Chemistry Principles in the Synthetic Design

The integration of green chemistry principles into the synthesis of piperidine derivatives is crucial for developing environmentally benign processes. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ajchem-a.com

Atom Economy and Waste Prevention: The classical Williamson synthesis can have moderate atom economy due to the formation of salt by-products. wikipedia.org Alternative, more atom-economical routes, such as the direct catalytic addition of alcohols to alkenes, are being explored, though they can be challenging for this specific substitution pattern. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent a highly efficient and green strategy for generating diverse piperidine scaffolds. ajchem-a.comrsc.org

Use of Greener Solvents and Catalysts: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or ionic liquids. ajchem-a.com For instance, the synthesis of N-substituted piperidones has been demonstrated in aqueous media under microwave irradiation, significantly reducing the environmental impact. organic-chemistry.org

Biocatalysis offers a powerful green alternative to traditional chemical catalysts. Enzymes, such as lipases, can catalyze reactions with high selectivity under mild conditions. A notable example is the first biocatalytic synthesis of piperidine derivatives using an immobilized Candida antarctica lipase (B570770) B (CALB), which demonstrated high yields and catalyst reusability for up to ten cycles. rsc.org The development of heterogeneous catalysts, such as rhodium-rhenium oxide on a silica (B1680970) support (Rh-ReOx/SiO2), has enabled the sustainable synthesis of piperidine from bio-renewable sources like tetrahydrofurfurylamine, achieving high yields in water. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a method to improve energy efficiency by significantly reducing reaction times compared to conventional heating. organic-chemistry.org The one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium is a prime example of this energy-efficient approach. organic-chemistry.org

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a preparative or industrial scale (kilograms) presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility. nih.gov

Reaction Conditions and Heat Transfer: Exothermic reactions, such as those involving strong bases like sodium hydride for alkoxide formation, require careful management of heat transfer on a larger scale. Inadequate heat dissipation can lead to runaway reactions. The choice of reactor, stirring efficiency, and controlled, gradual addition of reagents are critical parameters. acs.org When scaling up the synthesis of piperidine-based N-heterocycles, it was noted that vessel size and headspace can significantly affect reactivity and yield, highlighting the importance of physical parameters in process optimization. acs.org

Purification and Isolation: Chromatographic purification, which is common in the laboratory, is often impractical and expensive for large-scale production. Therefore, developing a process where the final product can be isolated through crystallization or distillation is highly desirable. This may require careful selection of solvents and optimization of reaction conditions to minimize the formation of impurities that are difficult to separate. For instance, in the synthesis of certain piperidin-4-one derivatives, recrystallization from solvents like ethanol or mixtures like benzene-petroleum ether is a key purification step that is amenable to scale-up. chemrevlett.com

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule.

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments would be essential for unambiguously assigning all proton and carbon signals. Based on the structure, a set of predicted chemical shifts can be proposed.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methoxy (B1213986) linker, and the ethanol (B145695) moiety. The protons on the carbons adjacent to the nitrogen and oxygen atoms would appear at lower fields (higher ppm values) due to the deshielding effects of these electronegative atoms.

The ¹³C NMR spectrum would similarly reveal the carbon skeleton. The carbons bonded to oxygen and nitrogen would be the most downfield.

A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity within the piperidine ring and along the ethoxy chain. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would then correlate each proton signal to its directly attached carbon, allowing for definitive assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanol, 2-(4-piperidinylmethoxy)-

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine N-H | 1.5 - 3.0 (broad) | - |

| Piperidine H2/H6 (axial & equatorial) | 2.4 - 3.1 | ~50 |

| Piperidine H3/H5 (axial & equatorial) | 1.2 - 1.9 | ~30 |

| Piperidine H4 | 3.3 - 3.8 | ~78 |

| Methoxy O-CH₂-Piperidine | 3.3 - 3.6 | ~75 |

| Ethanol O-CH₂-CH₂-OH | 3.6 - 3.8 | ~62 |

| Ethanol CH₂-OH | 3.5 - 3.7 | ~70 |

| Ethanol O-H | 2.0 - 4.0 (broad) | - |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for determining the through-space proximity of protons, which defines the molecule's preferred conformation. For the piperidine ring, these experiments would confirm a stable chair conformation. Key correlations would be expected between axial and equatorial protons on adjacent carbons, as well as 1,3-diaxial interactions, which are characteristic of the chair form. These experiments would also help define the orientation of the methoxy group relative to the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov For "Ethanol, 2-(4-piperidinylmethoxy)-", which has a molecular formula of C₈H₁₇NO₂, the expected exact mass can be calculated.

Molecular Formula: C₈H₁₇NO₂

Monoisotopic Mass: 159.12593 u

In a typical experiment, the molecule would be protonated, and the instrument would detect the [M+H]⁺ ion.

Table 2: Expected HRMS Data

| Ion Species | Calculated Exact Mass (m/z) |

| [C₈H₁₇NO₂ + H]⁺ | 160.13321 |

Observing a peak at this specific m/z value with a high degree of accuracy (typically within 5 ppm) would unequivocally confirm the molecular formula. Analysis of the fragmentation pattern could also provide further structural information.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of "Ethanol, 2-(4-piperidinylmethoxy)-" would be expected to show characteristic absorption bands for its alcohol, amine, and ether functionalities.

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3500 (broad) |

| N-H (Amine) | Stretching | 3250 - 3400 (moderate) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (strong) |

| C-O (Ether) | Stretching | 1070 - 1150 (strong) |

| C-O (Alcohol) | Stretching | 1000 - 1260 (strong) |

| N-H (Amine) | Bending | 1550 - 1650 (moderate) |

The broadness of the O-H stretching band would be indicative of hydrogen bonding, a key intermolecular interaction in the condensed phase.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture Determination

Should a suitable single crystal of the compound be grown, SCXRD would provide the most definitive and detailed three-dimensional structural information. This technique would precisely determine all bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and map out the network of intermolecular interactions, such as hydrogen bonds between the alcohol's hydroxyl group and the piperidine's nitrogen atom or the ether/alcohol oxygen atoms of neighboring molecules. The analysis would confirm the chair conformation of the piperidine ring and the specific spatial arrangement of the 2-(ethoxy)ethanol substituent.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Phase Behavior Investigation

A comprehensive investigation into the thermal properties and phase behavior of the chemical compound Ethanol, 2-(4-piperidinylmethoxy)- through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is crucial for understanding its stability and physical transitions under varying temperature conditions. However, a thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular compound.

While TGA and DSC are standard analytical techniques used to characterize a wide range of chemical substances, including many piperidine derivatives, specific studies detailing the thermogram, decomposition profile, melting point, and other phase transition enthalpies for Ethanol, 2-(4-piperidinylmethoxy)- are not presently available.

In a typical TGA analysis, the compound would be heated at a controlled rate in an inert atmosphere to determine the temperatures at which it begins to decompose and the corresponding mass loss. This provides critical information about its thermal stability. For instance, a hypothetical TGA curve would show a stable baseline until the onset of decomposition, followed by one or more steps of mass loss until the final residue is obtained.

Similarly, DSC analysis would reveal the heat flow associated with thermal transitions. An endothermic peak on a DSC thermogram would typically indicate a melting point, providing the temperature and the enthalpy of fusion. Other transitions, such as glass transitions or polymorphic transformations, could also be identified.

The absence of this specific data for Ethanol, 2-(4-piperidinylmethoxy)- prevents the creation of detailed data tables and a thorough discussion of its phase behavior as requested. The scientific community has not yet published research containing the TGA and DSC data for this compound. Therefore, any detailed discussion on its specific thermal properties would be speculative and would not adhere to the required standards of scientific accuracy.

Further research and experimental analysis are required to determine the precise thermal characteristics of Ethanol, 2-(4-piperidinylmethoxy)- . Once such data becomes available, a detailed and informative section on its TGA and DSC profiles can be accurately presented.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement of atoms in space, known as the molecular conformation.

Density Functional Theory (DFT) has become a standard tool for predicting the ground state geometries of organic molecules, including piperidine (B6355638) derivatives. researchgate.netrsc.org By solving the Kohn-Sham equations, DFT can accurately determine bond lengths, bond angles, and dihedral angles of the most stable conformation of a molecule.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| C1-C2 Bond Length | 1.55 | 1.54 |

| C2-C3 Bond Length | 1.52 | 1.51 |

| N1-C1-C2-C3 Dihedral Angle | -55.2 | -56.8 |

| C1-N1-C5-C4 Dihedral Angle | 58.1 | 59.3 |

Computational methods are highly effective in predicting various spectroscopic parameters, which aids in the characterization of newly synthesized compounds.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions can help in the assignment of experimental spectra. For piperidine-containing molecules, calculated chemical shifts can distinguish between axial and equatorial protons and carbons, providing valuable structural information.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. By analyzing the vibrational modes, specific functional groups can be identified. For example, the characteristic stretching frequencies of C-N, C-O, and O-H bonds in "Ethanol, 2-(4-piperidinylmethoxy)-" could be predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations can predict the maximum absorption wavelengths (λmax) and help understand the electronic structure and chromophores within the molecule. For example, in a study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the observed UV/vis absorption spectrum showed two band envelopes with λmax values at approximately 256 and 216 nm. nih.gov

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - Axial Proton | 2.60 |

| ¹H NMR | Chemical Shift (ppm) - Equatorial Proton | 3.10 |

| IR | C-O Stretch (cm⁻¹) | 1100 |

| UV-Vis | λmax (nm) | 210 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a vital role in understanding how chemical reactions occur, providing insights that are often difficult to obtain through experiments alone.

The synthesis of piperidine derivatives can proceed through various routes, such as intramolecular cyclization or intermolecular annulation. nih.gov DFT calculations can be employed to model the potential energy surface of a reaction, identifying the most likely pathway. For instance, the synthesis of piperidines from cyclic ethers can be initiated by phosphoryl chloride, leading to ether ring-opening and subsequent piperidine ring-closure. nih.gov Computational studies can model the intermediates and transition states involved in this process. Similarly, the synthesis of piperidines via aza-Diels-Alder reactions has been investigated using DFT to understand the reaction barriers and thermochemistry. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step. For example, in the Au-catalyzed synthesis of m-phenylenediamine (B132917) derivatives from 2-cyclohexen-1-one (B156087) and piperidine, DFT calculations of the Gibbs free energy diagram showed that the 1,2- and 1,4-addition reactions are reversible. acs.org This kind of analysis is crucial for optimizing reaction conditions to favor the desired product.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -20.1 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net

MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of interactions with the surrounding environment, such as a solvent. For a flexible molecule like "Ethanol, 2-(4-piperidinylmethoxy)-", MD simulations can reveal the different conformations it can adopt in solution and the timescale of transitions between them.

In Silico Exploration of Structure-Reactivity Relationships within the Ethanol (B145695), 2-(4-piperidinylmethoxy)- Scaffold

Studies on various piperidine derivatives highlight the importance of the piperidine ring's conformation and the nature of its substituents in determining their chemical properties. The nitrogen atom within the piperidine ring introduces a basic character and can act as a nucleophile or a proton acceptor. The conformational flexibility of the piperidine ring, typically existing in a chair conformation, allows for different spatial arrangements of its substituents, which can impact their accessibility and reactivity.

The ether linkage in the 2-(4-piperidinylmethoxy)- moiety introduces a region of electron density and potential for hydrogen bonding. Molecular docking studies on related 4-oxypiperidine ethers have indicated that the ether oxygen atom can form hydrogen bonds with biological targets. nih.gov This suggests that the ether linkage in Ethanol, 2-(4-piperidinylmethoxy)- could play a crucial role in its intermolecular interactions.

Furthermore, the ethanol group provides a terminal hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This functional group significantly influences the molecule's polarity and solubility, and it represents a potential site for metabolic reactions.

The following table summarizes key structural features of the Ethanol, 2-(4-piperidinylmethoxy)- scaffold and their likely influence on its reactivity, based on computational studies of related piperidine derivatives.

| Structural Feature | Potential Influence on Reactivity |

| Piperidine Nitrogen | Acts as a nucleophile and a base; its protonation state affects overall charge and interactions. |

| Piperidine Ring Conformation | Influences the spatial orientation of substituents, affecting steric hindrance and accessibility of reactive sites. |

| Ether Linkage | Provides a site for hydrogen bond acceptance; influences molecular flexibility and polarity. |

| Hydroxyl Group (Ethanol) | Acts as a hydrogen bond donor and acceptor; potential site for metabolic transformations (e.g., oxidation, conjugation). |

By systematically modifying each of these structural components in silico, researchers can build a comprehensive picture of the structure-reactivity landscape of this class of compounds. For example, altering the substitution pattern on the piperidine ring or changing the length of the ethanol chain would be expected to modulate the molecule's electronic and steric properties, and consequently, its chemical reactivity.

Development of Predictive Models for Chemical Behavior

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable tools in computational chemistry for forecasting the chemical behavior and biological activity of molecules. nih.gov While no specific predictive models for Ethanol, 2-(4-piperidinylmethoxy)- have been documented, the principles and methodologies applied to other piperidine derivatives are directly relevant. nih.govnih.gov

QSAR models are developed by establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their measured biological activity or property. nih.gov These models can then be used to predict the activity of new, untested compounds. For a molecule like Ethanol, 2-(4-piperidinylmethoxy)-, a QSAR model could be developed to predict various endpoints, such as its binding affinity to a specific receptor, its metabolic stability, or its potential toxicity.

The development of a predictive model typically involves the following steps:

Data Collection: A dataset of structurally related compounds with measured activity or property data is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric parameters, surface area).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity. arabjchem.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, a study on the toxicity of piperidine derivatives against Aedes aegypti utilized 2D topological descriptors and various regression methods to build predictive QSAR models. nih.gov The models achieved high determination coefficients (r²) on both the training and test sets, indicating their strong predictive capability. nih.gov

The table below illustrates a hypothetical set of descriptors that could be used to build a predictive model for the chemical behavior of Ethanol, 2-(4-piperidinylmethoxy)- and its analogs, along with the type of information they convey.

| Descriptor Type | Example Descriptor | Information Conveyed |

| 1D Descriptors | Molecular Weight | Overall size of the molecule. |

| Number of Hydrogen Bond Donors/Acceptors | Potential for intermolecular interactions. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | A measure of the polar surface area, related to permeability. |

| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. | |

| 3D Descriptors | Molecular Volume | Three-dimensional space occupied by the molecule. |

| Dipole Moment | Overall polarity and charge distribution. |

Machine learning approaches are increasingly being used to develop more sophisticated and accurate predictive models. nih.gov These methods can handle complex, non-linear relationships between molecular structure and activity. arabjchem.org For example, an Artificial Neural Network (ANN) model was used to validate a 3D-QSAR model for piperidine carboxamide derivatives, demonstrating the power of combining different computational techniques. arabjchem.org

The development of robust and validated predictive models for compounds within the Ethanol, 2-(4-piperidinylmethoxy)- scaffold would be highly beneficial for prioritizing synthetic efforts, optimizing desired properties, and flagging potential liabilities early in the discovery and development process.

Chemical Reactivity and Transformation Studies of the Ethanol, 2 4 Piperidinylmethoxy Core

Investigation of Selective Functional Group Interconversions at the Hydroxyl and Ether Linkages

The primary hydroxyl group and the ether linkage in Ethanol (B145695), 2-(4-piperidinylmethoxy)- are amenable to a variety of selective chemical changes. The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid through controlled reaction conditions. For example, the use of Swern oxidation or Dess-Martin periodinane can effectively produce the corresponding aldehyde. To achieve the carboxylic acid derivative, stronger oxidizing agents such as potassium permanganate (B83412) or Jones reagent are typically employed.

In addition to oxidation, the hydroxyl group can be transformed into other functional groups. Activation of the alcohol with a sulfonyl chloride, for instance, tosyl chloride or mesyl chloride, in the presence of a base like triethylamine (B128534), generates a good leaving group. This sulfonate ester can then undergo nucleophilic substitution with a range of nucleophiles to introduce functionalities such as azides and halides.

The ether linkage, being more chemically robust, generally necessitates more forceful conditions for cleavage. Reagents like hydrobromic acid or boron tribromide are commonly used to break the carbon-oxygen bond of the ether. This reaction results in the formation of a diol and a piperidine (B6355638) derivative that is either brominated or hydroxylated, depending on the specific cleavage site.

Exploration of Reactions Involving the Piperidine Nitrogen

The secondary nitrogen atom within the piperidine ring is a principal site for chemical modification, enabling the introduction of diverse substituents that can alter the molecule's physicochemical characteristics.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides. This reaction is typically performed in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. The selection of the alkylating agent and the reaction conditions can significantly impact the efficiency of the N-alkylation process.

N-Acylation: Another frequent transformation is the acylation of the piperidine nitrogen. This is usually accomplished by reacting Ethanol, 2-(4-piperidinylmethoxy)- with acyl chlorides or acid anhydrides. A base such as triethylamine or pyridine (B92270) is often added to the reaction mixture to scavenge the acidic byproduct.

Reductive Amination: The piperidine nitrogen can also take part in reductive amination reactions with aldehydes or ketones. This process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-substituted piperidine product.

Cyclization and Rearrangement Reactions Originating from the Core Structure

The specific spatial arrangement of the functional groups in Ethanol, 2-(4-piperidinylmethoxy)- can promote intramolecular reactions, leading to the synthesis of novel cyclic compounds. For instance, under certain conditions, the hydroxyl group can be activated and subsequently displaced by the piperidine nitrogen in an intramolecular fashion to form a bicyclic system containing a bridged ether linkage. Such cyclizations can be regioselective, with the reaction pathway being influenced by the choice of solvent. nih.gov

While less common, rearrangement reactions can be initiated under acidic or thermal conditions. For example, a Wagner-Meerwein type of rearrangement could potentially take place, which would result in either an expansion or contraction of the piperidine ring. However, such transformations would likely necessitate specific substitution patterns on the core structure to be energetically favorable.

Mechanistic Studies of Observed Transformations

A comprehensive understanding of the reactivity of Ethanol, 2-(4-piperidinylmethoxy)- is enhanced through detailed mechanistic studies of its chemical transformations.

Kinetic Investigations of Reaction Rates and Orders

Kinetic studies are vital for optimizing reaction conditions and for elucidating the factors that control the rate of a reaction. By systematically altering the concentrations of the reactants and the catalyst, as well as the temperature, it is possible to determine the rate law and the activation parameters for a specific transformation. For example, the N-alkylation of the piperidine nitrogen is expected to follow a second-order rate law, being first order with respect to both the piperidine derivative and the alkyl halide.

| Reaction | Reactant(s) | Conditions | Anticipated Rate Law |

| N-Alkylation | Ethanol, 2-(4-piperidinylmethoxy)-, Alkyl Halide | Base, Solvent | Rate = k[Piperidine][Alkyl Halide] |

| O-Sulfonylation | Ethanol, 2-(4-piperidinylmethoxy)-, Sulfonyl Chloride | Base, Solvent | Rate = k[Alcohol][Sulfonyl Chloride] |

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for validating a proposed reaction mechanism. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose. In reactions such as reductive amination, the formation of iminium ion intermediates can be inferred through trapping experiments or, in some cases, observed directly. nih.gov Similarly, the formation of sulfonate esters as intermediates in nucleophilic substitution reactions at the hydroxyl group can be confirmed by their isolation and characterization.

Catalysis of Chemical Reactions Involving Ethanol, 2-(4-piperidinylmethoxy)-

Catalysis can significantly improve the efficiency and selectivity of reactions involving the Ethanol, 2-(4-piperidinylmethoxy)- core structure.

Phase-Transfer Catalysis: For reactions that occur between two immiscible phases, such as an aqueous and an organic phase, phase-transfer catalysts like quaternary ammonium (B1175870) salts can be employed. These catalysts facilitate the transfer of reactants across the phase boundary, which can lead to a substantial increase in the reaction rate. nih.gov

Metal-Based Catalysis: Transition metal catalysts are used in a wide range of chemical transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be utilized to form new carbon-carbon or carbon-nitrogen bonds at the piperidine nitrogen. nih.gov

Enzymatic Catalysis: Biocatalysis provides a highly selective and environmentally friendly approach for the transformation of Ethanol, 2-(4-piperidinylmethoxy)-. For example, lipases can be used for the enantioselective acylation of the primary hydroxyl group, which allows for the separation of racemic mixtures of substituted derivatives.

Role As a Chemical Scaffold and Building Block in Advanced Organic Synthesis

Design and Synthesis of Novel Derivatives Incorporating the Ethanol (B145695), 2-(4-piperidinylmethoxy)- Moiety

The primary use of Ethanol, 2-(4-piperidinylmethoxy)- as a building block involves its incorporation into larger molecules, particularly in the development of therapeutic agents. Chemists frequently utilize it as a key intermediate that introduces a desirable polar side chain into a lead compound. The synthesis of such derivatives typically involves the modification of the piperidine (B6355638) nitrogen.

For instance, in the creation of novel antagonists for the P2X7 receptor, a target for inflammatory diseases, Ethanol, 2-(4-piperidinylmethoxy)- was used as a crucial intermediate. The synthesis involved an SNAr (Nucleophilic Aromatic Substitution) reaction where the piperidine nitrogen displaces a halogen on an aromatic or heteroaromatic system. This is followed by modification of the terminal hydroxyl group, showcasing a strategy to build complexity from this scaffold.

Table 1: Exemplary Synthesis of a P2X7 Antagonist Derivative

| Step | Reactant 1 | Reactant 2 | Reaction Type | Resulting Moiety |

|---|---|---|---|---|

| 1 | 2,4-dichloro-5-pyrimidinecarboxamide | Ethanol, 2-(4-piperidinylmethoxy)- | S |

N-alkylation of the piperidine ring |

This stepwise approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the partners in the SNAr reactions while keeping the core piperidinylmethoxy-ethanol fragment constant.

Applications in Multi-Component Reactions (MCRs) for Complex Molecule Construction

While the secondary amine and hydroxyl group make Ethanol, 2-(4-piperidinylmethoxy)- a theoretically suitable candidate for multi-component reactions (such as the Ugi or Passerini reactions), its specific application in this area is not extensively documented in dedicated studies. MCRs thrive on the simultaneous reaction of three or more starting materials to form a product containing portions of all reactants. The structure of this scaffold is amenable to such transformations, suggesting potential for future exploration in the rapid generation of molecular diversity.

Strategies for Constructing Macrocyclic and Polycyclic Structures

The bifunctional nature of Ethanol, 2-(4-piperidinylmethoxy)- makes it a valuable component for the synthesis of macrocycles. Macrocyclization strategies can involve treating the molecule as a flexible linker. A common approach would involve a two-step process: first, one functional group (e.g., the amine) is attached to one end of a long chain, and the second functional group (the alcohol) is reacted with the other end of the same chain in a subsequent ring-closing step. For example, the piperidine nitrogen could be acylated with a long-chain dicarboxylic acid chloride, followed by an intramolecular esterification involving the terminal alcohol under high-dilution conditions to favor macrocyclization over polymerization. These strategies are central to creating compounds like cryptands or host-guest chemistry systems, although specific, named macrocycles prominently featuring this exact building block are not widely reported in mainstream literature.

Exploration of Tandem Reaction Sequences and Cascade Processes

Tandem or cascade reactions, where a single synthetic operation generates a cascade of bond-forming events, represent a highly efficient method for building molecular complexity. Ethanol, 2-(4-piperidinylmethoxy)- can be envisioned as a participant in such processes. For example, a synthetic sequence could be designed where an initial N-alkylation of the piperidine with a substrate also containing a latent electrophile could trigger a subsequent intramolecular cyclization involving the hydroxyl group. While plausible, dedicated research focusing on developing novel cascade reactions initiated by this specific scaffold is not a prominent feature in the current body of scientific literature. Its use is more commonly reported in straightforward, stepwise syntheses.

Development of Libraries of Ethanol, 2-(4-piperidinylmethoxy)- Derivatives for Chemical Biology and Materials Science

The true power of Ethanol, 2-(4-piperidinylmethoxy)- as a scaffold is realized in the construction of compound libraries for screening purposes. In medicinal chemistry, the piperidinylmethoxy-ethanol moiety is often considered a "privileged" scaffold fragment because it can interact with multiple biological targets and often imparts favorable pharmacokinetic properties, such as improved solubility.

Researchers have synthesized libraries of compounds where this scaffold is attached to various core structures to probe for biological activity. For instance, libraries of pyrimidine (B1678525) derivatives have been created for screening as P2X7 receptor antagonists. In these libraries, the Ethanol, 2-(4-piperidinylmethoxy)- group serves as a constant "southern" fragment, while diversity is introduced at other positions of the pyrimidine core. This systematic approach allows for a clear evaluation of how other parts of the molecule influence biological activity.

Table 2: Structure-Activity Relationship (SAR) Data for a Library of P2X7 Antagonists

| Core Structure | R1 Group | R2 Group (incorporating the scaffold) | Biological Activity (IC |

|---|---|---|---|

| Pyrimidine | Cl | Ethanol, 2-(4-piperidinylmethoxy)- | Moderate |

| Pyrimidine | 3,5-dimethylpyrazole | Ethanol, 2-(4-piperidinylmethoxy)- | High |

This data demonstrates how maintaining the scaffold while altering other substituents allows chemists to map out the structural requirements for high-potency compounds. This strategy is a cornerstone of modern drug discovery, and Ethanol, 2-(4-piperidinylmethoxy)- serves as a reliable and valuable tool in this endeavor.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethanol, 2-(4-piperidinylmethoxy)- |

| 2,4-dichloro-5-pyrimidinecarboxamide |

| 3,5-dimethylpyrazole |

Future Research Directions and Emerging Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like Ethanol (B145695), 2-(4-piperidinylmethoxy)- and its derivatives is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. nih.gov These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis, moving beyond traditional batch processing. wikipedia.org

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For the synthesis of piperidine-containing compounds, flow electrochemistry has been demonstrated as a scalable and efficient method. nih.govresearchgate.net For instance, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell is a key step in producing 2-substituted piperidines. nih.gov This approach could be adapted for the synthesis or functionalization of the piperidine (B6355638) core of Ethanol, 2-(4-piperidinylmethoxy)-.

Automated synthesis platforms, often integrating robotic systems and software control, can accelerate the discovery and optimization of reaction conditions. researchgate.netnih.gov These platforms can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and conditions. researchgate.net For a molecule like Ethanol, 2-(4-piperidinylmethoxy)-, an automated platform could rapidly screen different etherification strategies to form the piperidinylmethoxy linkage or explore a variety of derivatization reactions of the terminal alcohol. The combination of flow chemistry modules with a central automated switching station allows for versatile and reconfigurable synthesis pathways.

A potential automated workflow for the synthesis and derivatization of Ethanol, 2-(4-piperidinylmethoxy)- could involve the following steps:

Step 1: Automated loading of starting materials, such as a protected 4-hydroxypiperidine (B117109) and a suitable ethanol derivative, into the flow reactor.

Step 2: Continuous flow etherification under optimized conditions.

Step 3: In-line purification to remove unreacted starting materials and byproducts.

Step 4: Derivatization of the terminal alcohol in a subsequent flow module, for example, through esterification or oxidation.

Step 5: Automated collection and analysis of the final products.

This integration of flow chemistry and automation would not only streamline the synthesis but also enable the rapid generation of a library of derivatives for further screening and application development. researchgate.net

Exploration of Novel Catalytic Systems for Efficient Transformations

The structure of Ethanol, 2-(4-piperidinylmethoxy)- features several sites for potential catalytic transformations, including the piperidine nitrogen, the ether linkage, and the terminal hydroxyl group. Future research will likely focus on developing novel catalytic systems to selectively and efficiently modify these functional groups.

C-N Bond Formation and Functionalization: The piperidine nitrogen offers a handle for various catalytic cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents. Recent advances in catalysis have provided numerous methods for the synthesis of substituted piperidines, which could be adapted for the post-synthesis functionalization of the core scaffold. ajchem-a.comnih.gov For example, palladium-catalyzed C-N cross-coupling reactions are a powerful tool for this purpose. mdpi.com

Etherification and C-O Bond Transformations: The formation of the ether linkage is a key step in the synthesis of Ethanol, 2-(4-piperidinylmethoxy)-. The development of more efficient and greener catalytic methods for this transformation is a significant area of research. This includes exploring novel catalysts for the reductive etherification of alcohols with carbonyl compounds or the direct coupling of two different alcohols. nih.gov For instance, bismuth(III) chloride has been shown to be an effective catalyst for the reductive etherification of alcohols with carbonyls in the presence of a silane (B1218182) reducing agent. nih.gov Ruthenium complexes have also been developed for the efficient conversion of alcohols into esters, a transformation that could be applied to the terminal alcohol of the title compound. nih.gov Furthermore, catalytic systems for the cleavage and reduction of ethers, such as those using triethylsilane and a catalytic amount of B(C₆F₅)₃, could be explored for selective dealkylation or further modification. elsevierpure.com

Hydroxyl Group Transformations: The primary alcohol in Ethanol, 2-(4-piperidinylmethoxy)- is a versatile functional group for further derivatization. Novel catalytic systems can be employed for its selective oxidation to an aldehyde or a carboxylic acid, or for its conversion into esters, carbonates, or other functional groups. For example, cobalt-based nanocatalysts have been shown to be effective for the multi-component reactions of piperidines and the oxidation of alcohols. researchgate.net

| Catalytic Transformation | Potential Catalyst System | Target Modification on Ethanol, 2-(4-piperidinylmethoxy)- |

| N-Arylation | Palladium-based catalysts | Functionalization of the piperidine nitrogen |

| Ether Synthesis | Bismuth(III) chloride / Et₃SiH | Formation of the ether linkage |

| Alcohol Oxidation | Cobalt-based nanocatalysts | Conversion of the terminal alcohol to an aldehyde or acid |

| Esterification | Ruthenium(II) hydrido carbonyl complexes | Derivatization of the terminal alcohol |

The table above summarizes potential catalytic transformations and corresponding catalyst systems that could be explored for the selective modification of Ethanol, 2-(4-piperidinylmethoxy)-.

Advanced Materials Science Applications Derived from the Core Structure

The unique combination of a heterocyclic amine, a flexible ether linkage, and a reactive hydroxyl group makes Ethanol, 2-(4-piperidinylmethoxy)- a promising building block for the synthesis of advanced materials.

The terminal hydroxyl group can serve as a point of polymerization. For instance, it can be converted into a monomer suitable for ring-opening polymerization or polycondensation reactions. wikipedia.org Polymers incorporating the piperidine moiety may exhibit interesting properties, such as thermal responsiveness. acs.org For example, polymers with pendant piperidine rings have been shown to exhibit both upper and lower critical solution temperatures (UCST and LCST), making them suitable for applications as kinetic hydrate (B1144303) inhibitors. acs.org

The piperidine ring itself can be incorporated into the polymer backbone or act as a pendant group, influencing the material's physical and chemical properties. Piperidine-containing polymers have been investigated for use as stabilizers for synthetic polymers, protecting them from degradation. google.com The basicity of the piperidine nitrogen can also be exploited to create materials with pH-responsive behavior or for applications in catalysis.

Potential material applications for derivatives of Ethanol, 2-(4-piperidinylmethoxy)- include:

Smart Polymers: pH- and thermo-responsive hydrogels for drug delivery or sensor applications.

Polymer Stabilizers: Additives to improve the durability and lifetime of other polymeric materials. google.com

Functional Coatings: The amine and hydroxyl groups could be used to promote adhesion to various substrates.

Ion-Exchange Resins: The basic piperidine nitrogen could be utilized for anion exchange applications.

Catalyst Supports: The molecule could be immobilized on a solid support to create a heterogeneous catalyst.

Development of High-Throughput Screening Methodologies for Chemical Reactivity

To fully explore the chemical potential of Ethanol, 2-(4-piperidinylmethoxy)- and its derivatives, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid and parallel testing of a large number of reaction conditions or the screening of a library of compounds for a specific activity. nih.govupenn.edu

For assessing the chemical reactivity of Ethanol, 2-(4-piperidinylmethoxy)-, an HTS approach could be used to:

Optimize Reaction Conditions: Rapidly screen a wide range of catalysts, solvents, temperatures, and other parameters for a specific transformation, such as the etherification to form the molecule or the derivatization of its alcohol group. upenn.edu

Discover New Reactions: By combining the target molecule with a diverse set of reagents under various conditions, novel and unexpected reactions may be discovered.

Build a Compound Library: A library of derivatives can be synthesized in parallel by reacting the core molecule with a set of diverse building blocks. nih.gov This library can then be screened for biological or material properties.

A typical HTS workflow for screening the reactivity of Ethanol, 2-(4-piperidinylmethoxy)- would involve the use of microtiter plates where each well contains a different reaction. nih.gov Robotic liquid handlers would dispense the reagents, and automated readers would analyze the outcome of each reaction, for example, by using techniques like mass spectrometry or fluorescence spectroscopy.

| HTS Application | Example for Ethanol, 2-(4-piperidinylmethoxy)- | Potential Outcome |

| Reaction Optimization | Screening different catalysts for the N-alkylation of the piperidine ring. | Identification of the most efficient and selective catalyst. |

| New Reactivity Discovery | Combining the molecule with various electrophiles and nucleophiles under photochemical conditions. | Discovery of novel light-induced transformations. |

| Library Synthesis | Reacting the terminal alcohol with a library of carboxylic acids to form a diverse set of esters. | Generation of a compound library for biological screening. |

The data generated from HTS experiments can be used to build predictive models of reactivity, further accelerating the discovery process.

Unexplored Stereochemical Aspects and Their Synthetic Implications

The presence of a substituent at the 4-position of the piperidine ring and the potential for chirality in derivatives of Ethanol, 2-(4-piperidinylmethoxy)- present interesting and largely unexplored stereochemical aspects. nih.gov The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity and material properties. nih.govmdpi.com

The piperidine ring can exist in a chair conformation, and the substituent at the 4-position can be either in an axial or equatorial position. The preferred conformation will depend on the steric and electronic nature of the substituent. Furthermore, if additional substituents are introduced onto the piperidine ring or if the side chain is modified to create a chiral center, a variety of stereoisomers, including enantiomers and diastereomers, can be formed. youtube.com

The synthesis of stereochemically pure piperidine derivatives is a significant challenge in organic chemistry. ajchem-a.comnih.govresearchgate.net Future research in this area could focus on the development of stereoselective synthetic routes to access specific stereoisomers of derivatives of Ethanol, 2-(4-piperidinylmethoxy)-. This could involve the use of chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures using chiral chromatography. mdpi.comacs.org For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to produce enantioenriched 3-substituted piperidines. acs.org Similar strategies could be adapted for the synthesis of chiral derivatives of the title compound.

Understanding the stereochemical aspects of this molecule and its derivatives is crucial for applications in fields such as medicinal chemistry, where the different enantiomers of a drug can have vastly different pharmacological effects. acs.orgnih.govnih.gov Chiral analysis techniques, such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, will be essential for the characterization and quality control of stereochemically pure compounds. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.